5,6-Diamino-2-(4-pyridyl)-benzimidazole
Beschreibung
Eigenschaften
Molekularformel |
C12H11N5 |
|---|---|
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
2-pyridin-4-yl-1H-benzimidazole-5,6-diamine |
InChI |
InChI=1S/C12H11N5/c13-8-5-10-11(6-9(8)14)17-12(16-10)7-1-3-15-4-2-7/h1-6H,13-14H2,(H,16,17) |
InChI-Schlüssel |
KHSGMZAIOSYLQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NC3=C(N2)C=C(C(=C3)N)N |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Substituent Effects at the C-2 Position
The C-2 position of benzimidazole derivatives is critical for biological activity. Key comparisons include:
- Methylenedioxyphenyl substituents (e.g., compound 4d): In antimicrobial studies, methylenedioxyphenyl at C-2 (electron-donating) demonstrated improved activity (MIC = 25 μg/mL) over electron-withdrawing groups like –Br or –NO₂ (MIC = 50 μg/mL) .
- 4-Pyridyl substituent : The nitrogen in the 4-pyridyl group enables hydrogen bonding with targets, as seen in molecular docking studies. For example, replacing a phenyl ring (compound 5) with a 4-pyridyl group (as in INH-NAD adducts) restored inhibitory activity lost due to steric clashes with bulky substituents (e.g., –Cl, –Br) .
- Benzyl or heteroaromatic rings: In CB2 receptor ligands, a benzyl ring at C-2, combined with a CF₃ group at C-5, enhanced affinity.
Table 1: C-2 Substituent Impact on Activity
Substituent Effects at the 5 and 6 Positions
The 5 and 6 positions influence electronic properties and target interactions:
- Amino groups (5,6-diamino): Electron-donating amino groups may enhance resonance stabilization of the benzimidazole core and improve solubility. In contrast, electron-withdrawing groups like CF₃ (in CB2 ligands) or Cl (in DAGBI derivatives) reduce electron density but may improve metabolic stability .
- Anti-tubercular activity: o-Methoxy and p-chloro substituents (e.g., DAGBI 5 and 22) showed moderate anti-tubercular activity, suggesting that polar groups like amino could further optimize binding to microbial targets .
Table 2: 5/6 Substituent Impact on Activity
Stability and Protein Binding
- Metabolic stability: Compounds like DAGBI 5 and 22 demonstrated stability in simulated gastric and intestinal fluids, but low protein binding (12–20%).
- Steric effects: Bulky substituents (e.g., –Br, –NO₂) at C-4 of phenyl rings disrupted hydrogen bonding with Trp222 in docking studies, reducing activity. The 4-pyridyl group avoids steric clashes while maintaining critical interactions .
Q & A
Q. Common Yield-Limiting Factors :
Basic: How can spectroscopic techniques characterize the molecular structure of 5,6-Diamino-2-(4-pyridyl)-benzimidazole?
Answer:
Key spectroscopic methods include:
Q. Advanced Analysis :
- VEDA/PED : Calculate vibrational energy distribution to assign spectral bands .
- HOMO-LUMO : Use DFT calculations to predict electronic properties and reactivity .
Advanced: How does the coordination chemistry of 5,6-Diamino-2-(4-pyridyl)-benzimidazole enable applications in porous materials?
Answer:
The compound’s pyridyl and amino groups act as ligands for metal coordination, forming porous coordination polymers (PCPs):
Q. Example Application :
| Metal | Pore Size (Å) | Application | Reference |
|---|---|---|---|
| Co(II) | 8–12 | CO₂ adsorption | |
| Zn(II) | 6–9 | Catalytic support |
Advanced: What mechanistic insights explain the compound’s bioactivity in Hedgehog (Hh) signaling inhibition?
Answer:
The benzimidazole core competitively binds to the Smoothened (SMO) receptor, disrupting Hh pathway activation:
- Structural Mimicry : The pyridyl group mimics the steric and electronic features of cyclopamine, a natural SMO inhibitor .
- Key Assays :
- Resistance Mitigation : Modify substituents (e.g., 5,6-diamino groups) to reduce SMO mutation-driven drug resistance .
Advanced: How can electrochemical properties of this compound be leveraged for corrosion inhibition?
Answer:
The compound adsorbs onto metal surfaces (e.g., mild steel), forming a protective layer:
- Electrochemical Tests :
- Theoretical Modeling :
Advanced: What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Answer:
Discrepancies arise from assay conditions or structural analogs. Resolution strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
